molecular formula C9H10Cl2N2Si B8529937 2,4-Dichloro-5-((trimethylsilyl)ethynyl)pyrimidine

2,4-Dichloro-5-((trimethylsilyl)ethynyl)pyrimidine

Cat. No. B8529937
M. Wt: 245.18 g/mol
InChI Key: LNLSIPRZSVZQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422271B2

Procedure details

Under nitrogen atmosphere, a mixture of 2,4-dichloro-5-iodopyrimidine (2.0 g, 7.3 mmol, 1.0 eq), Pd(PPh3)2Cl2 (256 mg, 0.37 mmol, 0.05 eq), CuI (139 mg, 0.73 mmol, 0.1 eq) Et3N (2.2 g, 21.9 mmol, 3.0 eq) and ethynyltrimethylsilane (1.4 g, 14.6 mmol, 1.2 eq) in THF (20 ml) was stirred at 35° C. for 4 h. The mixture was filtered and concentrated. The residue was purified by silica gel column chromatography (PE/EtOAc=200:1) to give compound 2,4-dichloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 g, 56%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
256 mg
Type
catalyst
Reaction Step One
Name
Quantity
139 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5](I)=[CH:4][N:3]=1.[C:10]([Si:12]([CH3:15])([CH3:14])[CH3:13])#[CH:11]>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:11]#[C:10][Si:12]([CH3:15])([CH3:14])[CH3:13])=[CH:4][N:3]=1 |^1:23,42|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)I
Name
Quantity
1.4 g
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
256 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
139 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
was stirred at 35° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (PE/EtOAc=200:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.